REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:19])=[C:6]([C:8]([C:10]2[CH:15]=[CH:14][C:13]([O:16][CH2:17][CH3:18])=[CH:12][CH:11]=2)=O)[CH:7]=1.[Na].[Cl-].[Al+3].[Cl-].[Cl-]>C1COCC1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:19])=[C:6]([CH2:8][C:10]2[CH:15]=[CH:14][C:13]([O:16][CH2:17][CH3:18])=[CH:12][CH:11]=2)[CH:7]=1 |f:2.3.4.5,^1:19|
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Name
|
|
Quantity
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1136 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
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Control Type
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UNSPECIFIED
|
Setpoint
|
25 °C
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Type
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CUSTOM
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Details
|
After stirring for 30 min
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
the mixture was cooled to −5˜0° C.
|
Type
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STIRRING
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Details
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The reaction mixture was stirred at 0˜5° C. for 3 h
|
Duration
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3 h
|
Type
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ADDITION
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Details
|
after the addition
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed (65˜70° C.) for 15 h
|
Duration
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15 h
|
Type
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CONCENTRATION
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Details
|
The reaction was concentrated
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Type
|
ADDITION
|
Details
|
water (5 kg) was added dropwise slowly in 3˜4 h under nitrogen atmosphere so that the internal temperature
|
Type
|
CUSTOM
|
Details
|
did not exceed 40° C
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 3 h at 0˜5° C
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with water (1.5 L)
|
Type
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DISSOLUTION
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Details
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The crude product was then dissolved in 7.2 L absolute ethanol at 50˜55° C
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Type
|
WAIT
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Details
|
0˜5° C. for 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The slurry was filtered
|
Type
|
WASH
|
Details
|
the solid was washed with chilled ethanol (500 mL)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 35° C.
|
Type
|
CUSTOM
|
Details
|
to afford the crude product
|
Type
|
CUSTOM
|
Details
|
This product was recrystallized from absolute ethanol (5 L) once more
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 35° C.
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)Cl)CC1=CC=C(C=C1)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.31 kg | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |